molecular formula C14H15N3 B12056390 N,N-dimethyl-4-(phenyldiazenyl)aniline-d5 CAS No. 1398109-08-4

N,N-dimethyl-4-(phenyldiazenyl)aniline-d5

Cat. No.: B12056390
CAS No.: 1398109-08-4
M. Wt: 230.32 g/mol
InChI Key: JCYPECIVGRXBMO-DKFMXDSJSA-N
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Description

N,N-dimethyl-4-(phenyldiazenyl)aniline-d5 is a deuterium-labeled compound, often referred to as a stable isotope-labeled analog of N,N-dimethyl-4-(phenyldiazenyl)aniline. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or through the use of deuterated reagents .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(phenyldiazenyl)aniline-d5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-4-(phenyldiazenyl)aniline-d5 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(phenyldiazenyl)aniline-d5 involves its incorporation into various molecular pathways due to its structural similarity to the parent compound. The deuterium atoms can affect the compound’s pharmacokinetics and metabolic profiles, making it a valuable tool in studying drug metabolism and distribution .

Comparison with Similar Compounds

Similar Compounds

    Methyl yellow-d5: Another deuterium-labeled analog used in similar applications.

    N,N-dimethyl-4-(phenyldiazenyl)aniline: The non-deuterated parent compound.

    N,N-dimethyl-4-(4-nitrophenyl)diazenyl]aniline: A derivative with a nitro group.

Uniqueness

N,N-dimethyl-4-(phenyldiazenyl)aniline-d5 is unique due to the presence of deuterium atoms, which provide distinct advantages in tracing and quantitation studies. The deuterium labeling can influence the compound’s pharmacokinetic and metabolic properties, making it a valuable tool in various scientific research applications .

Properties

CAS No.

1398109-08-4

Molecular Formula

C14H15N3

Molecular Weight

230.32 g/mol

IUPAC Name

N,N-dimethyl-4-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]aniline

InChI

InChI=1S/C14H15N3/c1-17(2)14-10-8-13(9-11-14)16-15-12-6-4-3-5-7-12/h3-11H,1-2H3/i3D,4D,5D,6D,7D

InChI Key

JCYPECIVGRXBMO-DKFMXDSJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=CC=C(C=C2)N(C)C)[2H])[2H]

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2

Origin of Product

United States

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